N-(4-methyl-1,3-benzothiazol-2-yl)acetamide N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 100817-89-8
VCID: VC20740298
InChI: InChI=1S/C10H10N2OS/c1-6-4-3-5-8-9(6)12-10(14-8)11-7(2)13/h3-5H,1-2H3,(H,11,12,13)
SMILES: CC1=C2C(=CC=C1)SC(=N2)NC(=O)C
Molecular Formula: C10H10N2OS
Molecular Weight: 206.27 g/mol

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

CAS No.: 100817-89-8

Cat. No.: VC20740298

Molecular Formula: C10H10N2OS

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide - 100817-89-8

CAS No. 100817-89-8
Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
IUPAC Name N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C10H10N2OS/c1-6-4-3-5-8-9(6)12-10(14-8)11-7(2)13/h3-5H,1-2H3,(H,11,12,13)
Standard InChI Key REWPYVREDAQTMO-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)NC(=O)C
Canonical SMILES CC1=C2C(=CC=C1)SC(=N2)NC(=O)C

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₀H₁₀N₂OSBased on chemical structure
Molecular Weight206.26 g/molCalculated from molecular formula
Physical AppearanceCrystalline solidTypical for benzothiazole derivatives
SolubilitySparingly soluble in water; soluble in organic solventsBased on related benzothiazole compounds
LogP~2-3Estimated based on similar structures with methyl substituents
Hydrogen Bond Acceptors3 (N, O, S)Determined from structure
Hydrogen Bond Donors1 (NH)Determined from structure

The benzothiazole scaffold provides rigidity to the molecule, while the acetamide group introduces hydrogen bonding capabilities, which may play crucial roles in the compound's biological activities and binding to potential targets.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)acetamide would typically involve reaction of 4-methyl-1,3-benzothiazol-2-amine with an acetylating agent. Based on synthetic routes used for similar compounds, several methods can be proposed:

Direct Acetylation

The most straightforward method would likely involve direct acetylation of 4-methyl-1,3-benzothiazol-2-amine using acetyl chloride or acetic anhydride in the presence of a suitable base. This approach parallels the preparation method described for 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, which involves reaction of the corresponding benzothiazolamine with fluoroacetyl chloride.

From Intermediates

Alternative synthetic routes might involve preparation through intermediates similar to those described for related compounds. For instance, the synthesis might proceed through 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide intermediates, which are mentioned in connection with the preparation of more complex thiazolyl aminobenzothiazole derivatives .

Laboratory Scale Preparation

For laboratory-scale preparation, the following procedure could be proposed based on similar acetamide derivatives:

  • Dissolve 4-methyl-1,3-benzothiazol-2-amine in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran)

  • Add a base such as triethylamine to neutralize the acid formed during the reaction

  • Add acetyl chloride dropwise at controlled temperature (typically 0-5°C)

  • Allow the reaction to warm to room temperature and stir for several hours

  • Monitor reaction completion using thin-layer chromatography

  • Work up the reaction by washing with water and brine

  • Purify the product using recrystallization or column chromatography

The specific conditions would need to be optimized based on laboratory testing and the desired purity of the final product.

Structural Characterization

Infrared Spectroscopy (IR)

Key IR absorption bands would likely include:

  • NH stretching: ~3200-3300 cm⁻¹

  • C=O stretching (amide): ~1680-1700 cm⁻¹

  • C=N stretching: ~1620-1640 cm⁻¹

  • C-S stretching: ~700-800 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR would show characteristic signals including:

  • Methyl protons at the 4-position: ~2.4-2.6 ppm (singlet, 3H)

  • Acetyl methyl protons: ~2.1-2.3 ppm (singlet, 3H)

  • Amide NH proton: ~10-12 ppm (broad singlet, 1H)

  • Aromatic protons: ~7.0-8.0 ppm (multiplets, 3H)

These spectroscopic characteristics would be essential for confirming the structure and purity of the synthesized compound.

Biological Activities and Applications

Anthelmintic Activity

Helminth infections represent a major medical problem worldwide, with particular prevalence in tropical countries. Research on related benzothiazole derivatives has demonstrated good anthelmintic activity against earthworm species like Pheretima corethruses, suggesting that N-(4-methyl-1,3-benzothiazol-2-yl)acetamide might possess similar properties . This potential application is especially significant given the increasing incidence of helminth infections and the gradual rise in resistance to existing treatments.

Structure-Activity Relationships

Influence of Substituents

The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on both the benzothiazole ring and the attached functional groups. Analysis of related compounds provides insights into potential structure-activity relationships relevant to N-(4-methyl-1,3-benzothiazol-2-yl)acetamide:

Methyl Group at 4-Position

The methyl substituent at the 4-position of the benzothiazole ring likely influences the compound's lipophilicity and electronic properties. Compared to N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide , which contains a methoxy group at this position, the methyl-substituted compound would be expected to exhibit:

  • Increased lipophilicity

  • Reduced hydrogen bond accepting capability

  • Potentially different distribution in biological systems

Acetamide Moiety

CompoundStructural DifferencePotential Impact on Activity
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamideAdditional 2-methyl-1,3-thiazol-4-yl groupMay enhance binding to specific targets; increased molecular weight may affect bioavailability
2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamideFluorine atom on acetyl groupEnhanced metabolic stability; increased binding affinity due to electronegativity
N-(4-methoxy-1,3-benzothiazol-2-yl)acetamideMethoxy instead of methyl at 4-positionDifferent electronic properties; additional hydrogen bond acceptor capability
N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamideBenzyl and chloro substituentsModified steric properties; potential for different binding profiles

This comparative analysis highlights how subtle structural modifications can potentially modulate the biological activities of benzothiazole acetamides, providing direction for the rational design of optimized derivatives.

Research Status and Future Directions

Current Research Status

Research on benzothiazole derivatives, including acetamide-substituted compounds, continues to be an active area in medicinal chemistry. The available literature indicates particular interest in:

  • Development of new antimicrobial agents to address the growing problem of resistance to existing drugs

  • Exploration of anthelmintic properties, particularly relevant for tropical regions

  • Investigation of potential anticancer activities through various mechanisms

  • Structure-activity relationship studies to optimize biological properties

Challenges and Opportunities

Despite the promising biological activities of benzothiazole derivatives, several challenges remain in their development as therapeutic agents:

  • Optimization of pharmacokinetic properties, including solubility and bioavailability

  • Development of synthetic routes that enable efficient preparation of diverse analogs

  • Comprehensive evaluation of toxicity and safety profiles

  • Elucidation of precise mechanisms of action

These challenges also represent opportunities for future research, particularly in the context of the pressing need for new antimicrobial and antiparasitic agents.

Future Research Directions

Future investigations involving N-(4-methyl-1,3-benzothiazol-2-yl)acetamide might productively focus on:

  • Comprehensive evaluation of its biological activities, particularly antimicrobial, anthelmintic, and anticancer properties

  • Systematic modification of the structure to establish detailed structure-activity relationships

  • Investigation of potential synergistic effects with established drugs

  • Detailed mechanistic studies to understand the molecular basis of any observed biological activities

  • Development of more efficient and environmentally friendly synthetic methods

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